molecular formula C9H16N2O4 B14897747 tert-Butyl ((3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl)carbamate

tert-Butyl ((3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl)carbamate

Cat. No.: B14897747
M. Wt: 216.23 g/mol
InChI Key: DSIHSTOMFIUCKI-RITPCOANSA-N
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Description

tert-Butyl ((3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl)carbamate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol .

Scientific Research Applications

tert-Butyl ((3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate
  • tert-Butyl ((3S,4R)-4-hydroxypiperidin-3-yl)carbamate

Uniqueness

tert-Butyl ((3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl)carbamate is unique due to its specific structural features, which confer distinct reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable tool in research and development .

Properties

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

tert-butyl N-[(3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl]carbamate

InChI

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(14)11-6-5(12)4-10-7(6)13/h5-6,12H,4H2,1-3H3,(H,10,13)(H,11,14)/t5-,6+/m1/s1

InChI Key

DSIHSTOMFIUCKI-RITPCOANSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@@H](CNC1=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1C(CNC1=O)O

Origin of Product

United States

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